molecular formula C7H8BrNS B1336267 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 438568-89-9

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No. B1336267
CAS RN: 438568-89-9
M. Wt: 218.12 g/mol
InChI Key: ZOKVOUATOUMFEK-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole (BTHZ) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various scientific fields. BTHZ is a derivative of benzothiazole and is composed of three fused aromatic rings and one nitrogen atom. It has been used in the synthesis of various organic compounds, and its structure has been used to study the effects of substituents on the properties of the compound. Furthermore, BTHZ has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Scientific Research Applications

Antitumor Activity

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole and its derivatives have been extensively studied for their antitumor activities. Research shows that these compounds exhibit potent antitumor activities against various cancer cell lines. For example, a study by Li et al. (2016) demonstrated significant antitumor effects against human lung cancer and glioma cell lines. Similarly, research by Mohareb et al. (2017) highlighted the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, including gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. Furthermore, Prasanna et al. (2010) reported on the anti-leukemic activities of certain thiazole derivatives, emphasizing their potential in leukemia treatment (Li et al., 2016); (Mohareb et al., 2017); (Prasanna et al., 2010).

Inhibition of Tyrosine Kinase and C-Met

These thiazole derivatives have also been studied for their inhibitory effects on certain kinases, which are crucial in various diseases. A study by Mohareb et al. (2019) on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives revealed their high inhibition potency towards the c-Met kinase and certain cell lines. This indicates a potential application in targeted therapies for diseases where these kinases play a crucial role (Mohareb et al., 2019).

Computer-Aided Drug Design

The compound and its derivatives have also been subjects in computer-aided drug design, particularly for bacterial DNA gyrase inhibitors. Enriz et al. (2023) conducted a theoretical-experimental study on 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, demonstrating their potential as inhibitors of bacterial DNA gyrase B. This highlights the compound's relevance in developing new antibiotics (Enriz et al., 2023).

Corrosion Inhibition

Apart from biomedical applications, this compound shows potential in industrial applications as well, such as corrosion inhibition. Manivel et al. (2014) explored (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine for its effectiveness as a corrosion inhibitor for mild steel in acidic media. The study provided insights into its possible application in protecting metal surfaces in industrial settings (Manivel et al., 2014).

properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVOUATOUMFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431848
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438568-89-9
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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